![molecular formula C36H29N9Na2O7S2 B1497366 disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate CAS No. 54804-85-2](/img/structure/B1497366.png)
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple diazenyl groups and sulfonic acid functionalities. It is commonly used in the production of dyes and pigments due to its vibrant color properties.
准备方法
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) involves several steps:
Reduction of Nitro Compounds: The initial step involves the reduction of nitro compounds to amines using reducing agents such as sodium amalgam or iron in dilute acid.
Diazotization: The amines are then diazotized using nitrous acid, forming diazonium salts.
Coupling Reactions: These diazonium salts undergo coupling reactions with various aromatic compounds to form the final product.
Sulfonation: The compound is further sulfonated to introduce sulfonic acid groups, enhancing its solubility and stability.
化学反应分析
2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert the diazenyl groups back to amines, altering the compound’s color properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
科学研究应用
This compound finds applications in multiple scientific domains:
Chemistry: It is used as a dye intermediate in the synthesis of various azo dyes.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用机制
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) involves its interaction with molecular targets through its diazenyl and sulfonic acid groups. These groups facilitate binding to various substrates, leading to changes in their chemical and physical properties. The compound’s ability to form stable complexes with metals and other molecules is crucial for its applications in dyeing and staining .
相似化合物的比较
Compared to other similar compounds, 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) stands out due to its unique combination of diazenyl and sulfonic acid groups. Similar compounds include:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Known for its use as a fluorescent brightener.
2-Amino-4,8-naphthalenedisulfonic acid: Used in the synthesis of various dyes and pigments.
1,5-Naphthalenedisulfonic acid: Utilized in the study of aromatic dianions and their interactions.
This compound’s unique structure and properties make it a valuable asset in various scientific and industrial applications.
属性
CAS 编号 |
54804-85-2 |
|---|---|
分子式 |
C36H29N9Na2O7S2 |
分子量 |
809.8 g/mol |
IUPAC 名称 |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H31N9O7S2.2Na/c1-19-14-21(8-11-27(19)41-43-29-13-10-24(37)18-26(29)38)22-9-12-28(20(2)15-22)42-44-34-30(53(47,48)49)16-23-17-31(54(50,51)52)35(36(46)32(23)33(34)39)45-40-25-6-4-3-5-7-25;;/h3-18,46H,37-39H2,1-2H3,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |
InChI 键 |
DHQJMKJYFOHOSY-UHFFFAOYSA-L |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] |
Key on ui other cas no. |
54804-85-2 37372-50-2 |
Pictograms |
Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


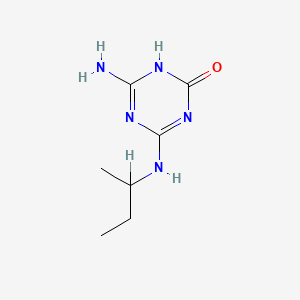
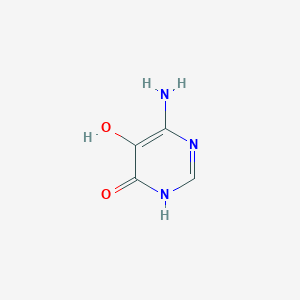
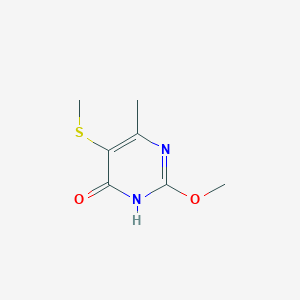
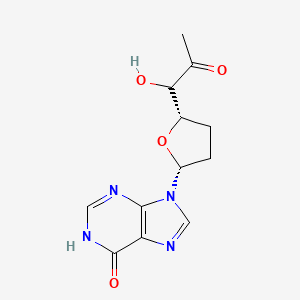
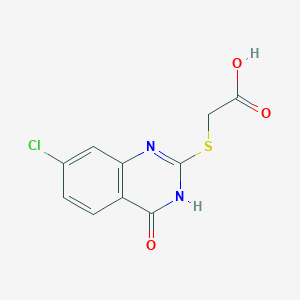
![Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B1497309.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497311.png)
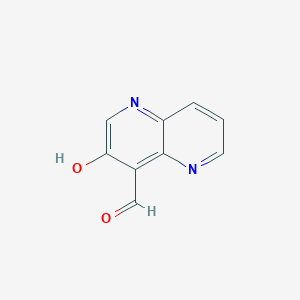
![5,6,7,8-Tetrahydro-2-phenyl-7-benzylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B1497319.png)
![tert-butyl N-[2-({4-[4-(4-fluoro-3-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl}amino)ethyl]carbamate](/img/structure/B1497322.png)
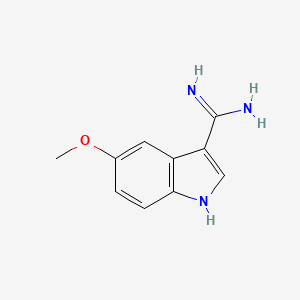
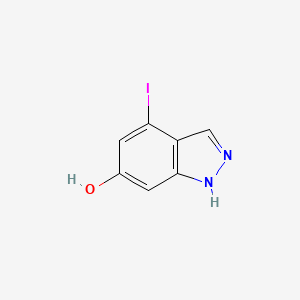
![3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497332.png)
![disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B1497333.png)
